Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Overview
Description
Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C22H16N4NaO14S4 and its molecular weight is 711.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sulfonazo III sodium salt, also known as Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate , primarily targets alkaline earth metals . These metals play crucial roles in various biological processes, including signal transduction, enzyme function, and maintaining cellular structure.
Mode of Action
The compound interacts with its targets through a process known as spectrophotometric titration . In this process, the compound forms a colored complex with the alkaline earth metals, which can be detected and measured using spectrophotometry. This allows for the quantification of these metals in a given sample.
Result of Action
The primary result of Sulfonazo III sodium salt’s action is the formation of a colored complex with alkaline earth metals, which can be measured spectrophotometrically . This allows for the detection and quantification of these metals in various samples, aiding in research and diagnostic applications.
Action Environment
The action of Sulfonazo III sodium salt can be influenced by various environmental factors. For instance, the pH of the solution can affect the formation of the colored complex. Additionally, the presence of other ions may interfere with the compound’s ability to bind to its target metals. As such, careful control of the experimental conditions is necessary to ensure accurate results .
Biochemical Analysis
Biochemical Properties
Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate plays a significant role in biochemical reactions due to its ability to bind with proteins and enzymes. This compound interacts with enzymes such as peroxidases and oxidases, often acting as a substrate or inhibitor. The interactions are primarily driven by the compound’s sulfonate groups, which form ionic bonds with positively charged amino acid residues on proteins. These interactions can alter the activity of enzymes, either enhancing or inhibiting their catalytic functions .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways by interacting with membrane receptors and intracellular proteins. This compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either competitively or non-competitively, thereby inhibiting or activating enzyme functions. The compound’s azo groups can also participate in redox reactions, influencing the oxidative state of cells and affecting various biochemical pathways. Changes in gene expression are often mediated through the compound’s interaction with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro studies have shown that prolonged exposure can result in adaptive responses, such as changes in enzyme expression levels and metabolic adjustments.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have indicated that high doses can lead to adverse effects such as organ damage and impaired metabolic functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown and excretion. The compound’s sulfonate groups are often conjugated with glucuronic acid or sulfate, enhancing its solubility and excretion via the kidneys. Additionally, the compound can influence the metabolism of other substances by modulating enzyme activity and altering metabolic fluxes .
Properties
CAS No. |
68504-35-8 |
---|---|
Molecular Formula |
C22H16N4NaO14S4 |
Molecular Weight |
711.6 g/mol |
IUPAC Name |
tetrasodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N4O14S4.Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40); |
InChI Key |
UCNMMGMHSCGTLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4S(=O)(=O)O)O)O)S(=O)(=O)O.[Na] |
68504-35-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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